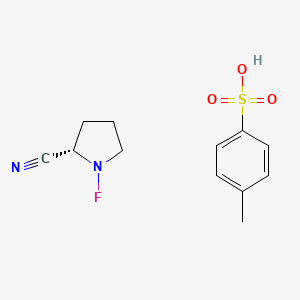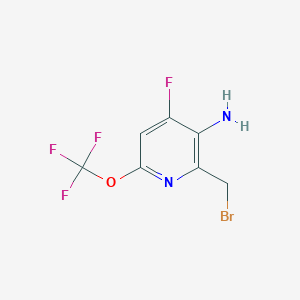
2-(Bromomethyl)-4-fluoro-6-(trifluoromethoxy)pyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Bromomethyl)-4-fluoro-6-(trifluoromethoxy)pyridin-3-amine is a heterocyclic compound that belongs to the pyridine family. This compound is characterized by the presence of a bromomethyl group at the 2-position, a fluoro group at the 4-position, and a trifluoromethoxy group at the 6-position of the pyridine ring. The amine group is located at the 3-position. This unique arrangement of substituents imparts specific chemical properties and reactivity to the compound, making it valuable in various scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-4-fluoro-6-(trifluoromethoxy)pyridin-3-amine typically involves multi-step reactions starting from commercially available precursors
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, can be employed to achieve efficient synthesis on a large scale . Reaction conditions such as temperature, solvent, and catalyst concentration are carefully controlled to maximize the efficiency of the process.
化学反応の分析
Types of Reactions
2-(Bromomethyl)-4-fluoro-6-(trifluoromethoxy)pyridin-3-amine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines or other reduced derivatives.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, can be used to introduce various substituents at specific positions on the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, boronic acids, amines, and oxidizing or reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted pyridine derivatives, while cross-coupling reactions can introduce aryl or alkyl groups at specific positions on the pyridine ring .
科学的研究の応用
2-(Bromomethyl)-4-fluoro-6-(trifluoromethoxy)pyridin-3-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the development of bioactive molecules and pharmaceuticals, including enzyme inhibitors and receptor modulators.
Medicine: Investigated for its potential therapeutic applications, such as anticancer, antiviral, and anti-inflammatory agents.
作用機序
The mechanism of action of 2-(Bromomethyl)-4-fluoro-6-(trifluoromethoxy)pyridin-3-amine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the bromomethyl group allows for covalent binding to target proteins, while the fluoro and trifluoromethoxy groups can enhance binding affinity and selectivity. The amine group can participate in hydrogen bonding and electrostatic interactions, contributing to the overall activity of the compound .
類似化合物との比較
Similar Compounds
- 2-(Bromomethyl)-4-chloro-6-(trifluoromethoxy)pyridin-3-amine
- 2-(Bromomethyl)-4-fluoro-6-(methoxy)pyridin-3-amine
- 2-(Bromomethyl)-4-fluoro-6-(trifluoromethyl)pyridin-3-amine
Uniqueness
2-(Bromomethyl)-4-fluoro-6-(trifluoromethoxy)pyridin-3-amine is unique due to the specific combination of substituents on the pyridine ring. The presence of both fluoro and trifluoromethoxy groups imparts distinct electronic and steric properties, which can influence the compound’s reactivity and interactions with molecular targets. This makes it a valuable compound for designing molecules with specific biological or chemical properties .
特性
分子式 |
C7H5BrF4N2O |
|---|---|
分子量 |
289.02 g/mol |
IUPAC名 |
2-(bromomethyl)-4-fluoro-6-(trifluoromethoxy)pyridin-3-amine |
InChI |
InChI=1S/C7H5BrF4N2O/c8-2-4-6(13)3(9)1-5(14-4)15-7(10,11)12/h1H,2,13H2 |
InChIキー |
GYIOGIVHIYIEID-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(N=C1OC(F)(F)F)CBr)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-([1,1'-Biphenyl]-2-yl)-4H-1-benzopyran-4-one](/img/structure/B11837571.png)
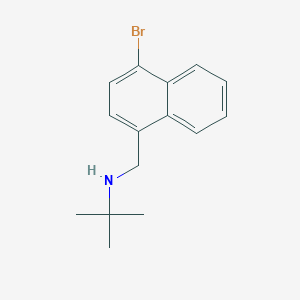

![ethyl (E)-3-[5-(hydroxymethyl)pyridin-2-yl]acrylate](/img/structure/B11837590.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[B]thiophene-3-carbaldehyde](/img/structure/B11837593.png)
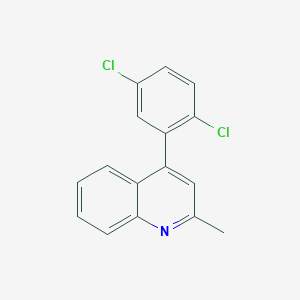

![4H-1-Benzopyran-4-one, 8-[(dimethylamino)methyl]-7-hydroxy-2-phenyl-](/img/structure/B11837611.png)
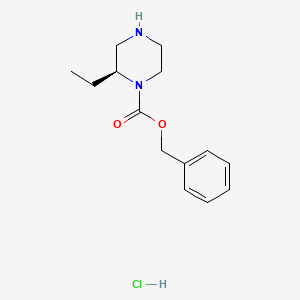


![1-(4-Butylphenyl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11837636.png)
